5-(difluoromethyl)-3-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(difluoromethyl)-3-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-10(12)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSJJOUDHYYMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357942 | |
| Record name | 5-(Difluoromethyl)-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122980-86-3 | |
| Record name | 5-(Difluoromethyl)-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Difluoromethyl 3 Phenyl 1h Pyrazole and Structural Analogs
Strategies Involving Difluorinated Building Blocks for Pyrazole (B372694) Ring Formation
The direct introduction of a difluoromethyl group onto a pre-formed pyrazole ring can be challenging. Therefore, the use of difluorinated building blocks in the initial pyrazole ring synthesis has emerged as a more efficient and versatile approach. These strategies involve the use of reagents that already contain the CHF2 moiety, which are then incorporated into the pyrazole ring through various cycloaddition and cyclization reactions.
Cycloaddition Reactions Utilizing Difluoroacetohydrazonoyl Bromides
A significant advancement in the synthesis of difluoromethylated pyrazoles involves the use of difluoroacetohydrazonoyl bromides as novel and efficient difluoromethyl building blocks. acs.orgacs.org These reagents have been successfully synthesized and utilized in regioselective [3+2] cycloaddition reactions with various dipolarophiles. acs.orgacs.org
The reaction of difluoroacetohydrazonoyl bromides with ynones, alkynoates, and ynamides proceeds smoothly under mild conditions to afford a range of difluoromethyl-substituted pyrazoles in good to excellent yields. acs.orgacs.org This method is advantageous due to its operational simplicity, mild reaction conditions, and high regioselectivity. acs.orgresearchgate.net The stability of difluoroacetohydrazonoyl bromides in air at room temperature further enhances their utility as practical reagents in organic synthesis. researchgate.net The general scheme for this reaction is presented below:
Scheme 1: [3+2] Cycloaddition of Difluoroacetohydrazonoyl Bromides with Alkynes.
This approach has also been extended to the synthesis of fully substituted difluoromethylpyrazoles through the cyclization of difluoroacetohydrazonoyl bromides with 2-acylacetonitriles or malononitrile, demonstrating the versatility of these building blocks. thieme-connect.com
Application of Difluoromethyl Diazomethane (B1218177) and Related Fluorine-Containing Precursors
The in situ generation of the elusive difluoromethyl diazomethane (CF2HCHN2) has opened up new avenues for the synthesis of difluoromethyl-substituted pyrazoles. pugetsound.edurmit.edu.vn This highly reactive intermediate readily undergoes [3+2] cycloaddition reactions with alkynes to furnish the desired pyrazole products. pugetsound.edurmit.edu.vn This one-pot process is particularly practical as it avoids the isolation of the potentially toxic and explosive gaseous difluoromethyl diazomethane. pugetsound.edurmit.edu.vn The reaction proceeds without the need for a catalyst and can be performed in a common solvent like chloroform, even in the presence of air. pugetsound.edurmit.edu.vn
A key advantage of this methodology is its scalability, allowing for the preparation of difluoromethylated pyrazoles on a gram scale. pugetsound.edurmit.edu.vn The process involves the treatment of a suitable precursor, such as difluoroethylamine, with a diazotizing agent to generate difluoromethyl diazomethane in situ, which then reacts with the alkyne present in the reaction mixture. sci-hub.se
| Precursor | Reagents | Dipolarophile | Product | Yield (%) |
| Difluoroethylamine | tBuONO, HOAc | Electron-deficient alkynes | Difluoromethylated pyrazoles | 71-99 sci-hub.se |
| CF2HCHN2 (in situ) | - | Alkynes | Difluoromethyl-substituted pyrazoles | 29-83 sci-hub.se |
| Table 1: Synthesis of Difluoromethylated Pyrazoles via in situ generated Difluoromethyl Diazomethane. |
Incorporation of Other Fluorinated Reagents as Substrates in Pyrazole Synthesis
Beyond difluoroacetohydrazonoyl bromides and difluoromethyl diazomethane, a variety of other fluorinated reagents have been employed as substrates for the synthesis of fluorinated pyrazoles. These include difluoromethyl 1,3-diketones, difluoromethyl enones, and difluoromethyl ynones. acs.org The condensation of these building blocks with hydrazine (B178648) derivatives represents a traditional yet effective method for constructing the pyrazole ring. acs.orgacs.org
The use of α,α-difluoro-β-ketoesters and α-cyano-α,α-difluoroketones has also been explored. researchgate.net For instance, the reaction of benzoylfluoroacetonitrile with hydrazine yields 3-amino-4-fluoropyrazole. researchgate.net Interestingly, the reaction of α-cyano-α,α-difluoroketones with hydrazine in refluxing isopropanol (B130326) leads to 3-unsubstituted 4-fluoropyrazoles through an unexpected mechanism. researchgate.net
Furthermore, the development of methods for N-difluoromethylation has led to the synthesis of N-difluoromethylpyrazoles, which are valuable building blocks for further functionalization. arkat-usa.org These approaches often involve the reaction of a pyrazole with a source of difluorocarbene, such as chlorodifluoromethane. arkat-usa.org
Cyclocondensation Approaches for 1H-Pyrazole Ring Systems Bearing Difluoromethyl and Phenyl Substituents
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, and they play a crucial role in the formation of pyrazole rings. These methods typically involve the reaction of a hydrazine derivative with a 1,3-difunctionalized compound, leading to the formation of the five-membered pyrazole ring through a condensation and subsequent cyclization process.
Optimized Condensation with 1,3-Dicarbonyl Compounds and Hydrazine Derivatives
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most common and classic methods for pyrazole formation. nih.govhilarispublisher.comjk-sci.com This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.gov To synthesize pyrazoles bearing a difluoromethyl group, difluoromethylated 1,3-diketones are often employed as the key starting material. acs.orgnih.gov
The reaction of a difluoromethyl-containing 1,3-diketone with hydrazine or a substituted hydrazine leads to the formation of the corresponding difluoromethyl-substituted pyrazole. The regioselectivity of this reaction, particularly with substituted hydrazines, can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. conicet.gov.aracs.orgnih.gov The use of fluorinated alcohols as solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.aracs.org
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Key Feature |
| Fluorinated 1,3-diketone | Methylhydrazine | Ethanol | Formation of regioisomeric mixtures conicet.gov.ar |
| Fluorinated 1,3-diketone | Methylhydrazine | TFE or HFIP | Increased regioselectivity conicet.gov.aracs.org |
| 1,3-Diketone | Hydrazine | Catalytic Acid | Knorr Synthesis jk-sci.com |
| Table 2: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines. |
Reactions of α,β-Unsaturated Carbonyl Compounds with Hydrazines
The reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazines provides a versatile route to pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles. researchgate.netbeilstein-journals.orguclm.es This Michael addition-cyclocondensation sequence is a standard approach for synthesizing pyrazole derivatives. beilstein-journals.org
The initial step involves the Michael addition of the hydrazine to the β-position of the α,β-unsaturated carbonyl compound. researchgate.net This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon and subsequent dehydration to yield the pyrazoline intermediate. researchgate.net Aromatization of the pyrazoline to the pyrazole can be achieved using various oxidizing agents or can occur spontaneously under certain reaction conditions, especially if a good leaving group is present. beilstein-journals.org This method allows for the introduction of a wide variety of substituents on the pyrazole ring, depending on the structure of the starting α,β-unsaturated carbonyl compound and the hydrazine derivative. researchgate.netbohrium.com
Regioselective Pyrazole Synthesis via Tailored Cyclocondensation Protocols
The classical approach to pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 5-(difluoromethyl)-3-phenyl-1H-pyrazole, a key precursor is a difluoromethylated β-diketone, such as 1-(difluoromethyl)-3-phenyl-1,3-propanedione. The reaction of this unsymmetrical diketone with phenylhydrazine (B124118) can theoretically yield two regioisomers.
Tailored cyclocondensation protocols aim to control the regioselectivity of this reaction. One effective strategy involves the use of fluorinated alcohols as solvents. Studies have shown that solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. acs.orgconicet.gov.ar This is attributed to the unique solvent properties of fluorinated alcohols, which can influence the reaction mechanism, favoring the formation of one regioisomer over the other. acs.orgconicet.gov.ar For instance, the condensation of a nonsymmetrical fluoroalkyl 1,3-diketone with methylhydrazine in HFIP can lead to the almost exclusive formation of the 5-fluoroalkyl pyrazole derivative. acs.orgconicet.gov.ar
The reaction conditions, including the nature of the hydrazine (free base vs. hydrochloride salt), can also play a crucial role in directing the regioselectivity. The use of phenylhydrazine hydrochloride in aprotic dipolar solvents has been shown to favor the formation of 1,3-disubstituted pyrazoles. nih.gov
A plausible tailored cyclocondensation protocol for the regioselective synthesis of this compound would involve the reaction of a suitable difluoromethylated 1,3-dicarbonyl precursor with phenylhydrazine under optimized conditions, potentially utilizing a fluorinated alcohol as the solvent to enhance the formation of the desired 5-(difluoromethyl) regioisomer.
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
| Entry | 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (5-CF2H : 3-CF2H) |
| 1 | 1-(difluoromethyl)-3-phenyl-1,3-propanedione | Phenylhydrazine | Ethanol | ~1:1 |
| 2 | 1-(difluoromethyl)-3-phenyl-1,3-propanedione | Phenylhydrazine | TFE | >95:5 |
| 3 | 1-(difluoromethyl)-3-phenyl-1,3-propanedione | Phenylhydrazine | HFIP | >98:2 |
Note: The data in this table is illustrative and based on general findings for fluoroalkyl pyrazoles. acs.orgconicet.gov.ar Specific experimental data for this compound may vary.
Metal-Catalyzed and Radical-Mediated Approaches to Difluoromethylated Pyrazoles
Recent advancements in synthetic chemistry have focused on the development of transition-metal-free reactions to avoid potential metal contamination in the final products. For the synthesis of difluoromethylated pyrazoles, several transition-metal-free strategies have emerged.
One such approach involves the [3+2] cycloaddition reaction of in situ generated nitrile imines with suitable dipolarophiles. For instance, difluoroacetohydrazonoyl bromides can serve as precursors to difluoromethylated nitrile imines, which then react with electron-deficient olefins to yield difluoromethyl-substituted pyrazolines and subsequently pyrazoles. researchgate.net
Furthermore, photocatalytic methods offer a green and efficient alternative. Visible-light-induced, metal-free direct C-H difluoromethylation of heterocycles has been demonstrated using reagents like sodium difluoromethanesulfinate (NaSO₂CF₂H) as the difluoromethyl radical source. nih.gov This method could potentially be applied to a pre-formed 3-phenyl-1H-pyrazole to introduce the difluoromethyl group at the C5 position. The reaction is typically initiated by a photocatalyst that, upon irradiation, generates the difluoromethyl radical, which then attacks the heterocycle. nih.gov Temperature-controlled divergent synthesis of pyrazoles has also been reported to proceed under transition-metal-catalyst- and oxidant-free conditions, offering another avenue for the construction of the pyrazole core. nih.govmdpi.com
Nickel catalysis has become a powerful tool in cross-coupling reactions. For the synthesis of this compound, a nickel-catalyzed Suzuki-Miyaura coupling reaction represents a viable strategy. This would involve the coupling of a 5-halopyrazole derivative with a difluoromethyl source or, conversely, a 5-(difluoromethyl)pyrazole boronic acid with an aryl halide. Nickel catalysts are known to be effective for the cross-coupling of aryl halides with arylboronic acids in green solvents. nih.govresearchgate.net
Another approach is the nickel-catalyzed dearomative aryl-difluoroallylation of indoles, which showcases the ability of nickel to facilitate the formation of C-CF₂ bonds. nih.gov While not a direct synthesis of the target molecule, this methodology highlights the potential of nickel catalysis in complex difluoromethylation reactions.
Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions for Heterocycle Functionalization
| Entry | Heterocyclic Substrate | Coupling Partner | Nickel Catalyst | Ligand | Yield (%) |
| 1 | 3-Bromofuran | Phenylboronic acid | NiCl₂(PCy₃)₂ | PCy₃ | 85 |
| 2 | 2-Chloropyridine | Phenylboronic acid | NiCl₂(PCy₃)₂ | PCy₃ | 92 |
| 3 | 5-Iodo-3-phenyl-1H-pyrazole | (CF₂H)B(OH)₂ | Ni(cod)₂ | dppp | 75 |
Note: Data for entries 1 and 2 are from general literature on nickel-catalyzed Suzuki-Miyaura couplings. nih.gov Data for entry 3 is a hypothetical example based on known nickel-catalyzed methodologies.
Copper-mediated and -catalyzed reactions have emerged as highly effective methods for the introduction of the difluoromethyl group. A common strategy involves the cross-coupling of aryl iodides with a difluoromethylating agent. For the synthesis of this compound, this would entail the preparation of 5-iodo-3-phenyl-1H-pyrazole followed by a copper-catalyzed difluoromethylation.
Several copper-based systems have been developed for this purpose. For instance, copper(I) iodide can catalyze the difluoromethylation of aryl iodides using a (difluoromethyl)zinc reagent. encyclopedia.pub Another approach utilizes a copper catalyst in a radical cascade cyclization process with a suitable difluoromethyl source like ICF₂CO₂Et. rsc.org The synthesis of trifluoromethylated pyrazoles has also been achieved through copper-catalyzed [3+2]-cycloaddition reactions, a methodology that could potentially be adapted for difluoromethyl analogs. nih.gov
The reaction mechanism often involves the formation of a copper-difluoromethyl intermediate, which then participates in the cross-coupling reaction. These methods are generally tolerant of a wide range of functional groups and proceed under relatively mild conditions.
Multi-Component Reactions and One-Pot Syntheses of this compound Precursors
Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of pyrazole derivatives, which could be adapted for the preparation of this compound or its precursors. researchgate.netmdpi.combiointerfaceresearch.comresearchgate.netnih.gov
A typical one-pot, three-component synthesis of 3,5-disubstituted pyrazoles involves the reaction of an aldehyde, an active methylene (B1212753) compound (like a ketone), and a hydrazine. worldresearchersassociations.com To synthesize the target molecule, a difluoromethylated active methylene compound could be employed. For example, the reaction of benzaldehyde, a difluoromethyl ketone, and phenylhydrazine in a one-pot fashion could potentially lead to the desired pyrazole. nih.gov
Another strategy involves the in-situ generation of a key intermediate. For instance, a one-pot synthesis of trifluoromethylated pyrazolones has been reported, which could serve as a model for the synthesis of difluoromethylated analogs. researchgate.net The synthesis of pyrazole-1-carbothioamide derivatives has also been achieved through a one-pot, four-component reaction, demonstrating the versatility of MCRs in constructing complex pyrazole systems. biointerfaceresearch.com
These multi-component approaches streamline the synthetic process by avoiding the isolation of intermediates, thereby saving time and resources.
Control of Regioselectivity in the Synthesis of this compound and its Derivatives
The control of regioselectivity is a paramount challenge in the synthesis of unsymmetrically substituted pyrazoles. As previously mentioned in section 2.2.3, the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of regioisomers.
Several factors can be manipulated to control the regioselectivity of this reaction:
Solvent Effects: The use of fluorinated alcohols like TFE and HFIP has been shown to significantly enhance the regioselectivity, favoring the formation of the 5-fluoroalkyl pyrazole isomer. acs.orgconicet.gov.ar This is a key strategy for directing the synthesis towards this compound.
Nature of the Hydrazine: The reaction can be influenced by whether the hydrazine is used as a free base or as a salt (e.g., hydrochloride). In some cases, using the hydrochloride salt can favor the formation of the 1,3-disubstituted regioisomer. nih.gov
Reaction Mechanism: The reaction can proceed through different intermediates, and controlling the reaction pathway can dictate the final regiochemical outcome. For instance, a new strategy for the regioselective synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles involves the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis to favor the 1,3-isomer, whereas direct cyclocondensation with phenylhydrazine yields the 1,5-isomer. researchgate.net
Precursor Structure: The structure of the starting materials can also direct the regioselectivity. The use of specific precursors, such as bromovinyl acetals and N-tosylhydrazones, has been employed for the highly regioselective synthesis of 3,5-disubstituted pyrazoles. thieme.deresearchgate.net
By carefully controlling these reaction parameters, it is possible to achieve a high degree of regioselectivity in the synthesis of this compound and its derivatives.
Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis
| Factor | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference(s) |
| Solvent | Ethanol | Low regioselectivity | HFIP | High regioselectivity for 5-fluoroalkyl isomer | acs.orgconicet.gov.ar |
| Hydrazine Form | Free Base | Favors 1,5-isomer | Hydrochloride Salt | Favors 1,3-isomer | nih.gov |
| Reaction Pathway | Direct Cyclocondensation | Favors 1,5-isomer | Reaction with Hydrazone | Favors 1,3-isomer | researchgate.net |
Elucidation of Structure Activity Relationships Sar for 5 Difluoromethyl 3 Phenyl 1h Pyrazole Derivatives
Systematic Substituent Effects on Biological Efficacy and Target Interactions
Systematic analysis of substitutions on the pyrazole (B372694) and phenyl rings has provided significant insights into the key structural features that govern biological efficacy. The pyrazole ring itself, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for functionalization. globalresearchonline.netmdpi.com
The phenyl ring at the C-3 position of the pyrazole core is a primary site for modification, and the nature and position of its substituents profoundly impact the molecule's activity. Both electronic and steric factors play a critical role in modulating the interaction with target proteins.
Research on various pyrazole derivatives has demonstrated that the electronic properties of substituents on the phenyl ring can significantly alter biological activity. For instance, in a series of pyrazole–triazolopyrimidine hybrids designed as α-glucosidase inhibitors, compounds bearing an electron-withdrawing group on the phenyl ring, such as a chloro (Cl) or fluoro (F) group, displayed the most significant inhibitory activity. mdpi.com This suggests that a reduction in electron density on the phenyl ring may be favorable for binding to the active site of certain enzymes. Conversely, in other contexts, electron-donating groups like methyl or methoxy (B1213986) have been shown to enhance activity, indicating that the optimal electronic nature of the substituent is target-dependent. globalresearchonline.net
The position of the substituent is equally critical. A study on 4-arylazo-3,5-diamino-1H-pyrazoles revealed that the placement of a fluorine atom had a dramatic effect on activity. nih.gov The ortho-substituted analog showed the highest potency, followed by the meta- and then the para-substituted compounds, suggesting that a specific substitution pattern is required to achieve an optimal orientation within a binding pocket. nih.gov This positional preference underscores the importance of steric compatibility and the potential for specific orbital interactions between the substituent and the target.
| Phenyl Ring Substituent | Position | Electronic Effect | Observed Impact on Activity |
| Chloro (Cl) | para | Electron-withdrawing | Highest inhibition against α-glucosidase mdpi.com |
| Fluoro (F) | para | Electron-withdrawing | High inhibition against α-glucosidase mdpi.com |
| Fluoro (F) | ortho | Electron-withdrawing | Highest activity in a series of PDE activators nih.gov |
| Fluoro (F) | meta | Electron-withdrawing | Moderate activity in a series of PDE activators nih.gov |
| Fluoro (F) | para | Electron-withdrawing | Lowest activity in a series of PDE activators nih.gov |
| Methyl (CH₃) | para | Electron-donating | Showed more activity than electron-withdrawing groups in certain anti-inflammatory compounds globalresearchonline.net |
The difluoromethyl (CHF₂) group at the C-5 position is a key feature of the core structure. Fluorine-containing functional groups are widely used in medicinal and agrochemical chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The replacement of hydrogen atoms with fluorine can block sites of oxidative metabolism, thereby increasing the compound's half-life in biological systems.
In the context of drug design, the introduction of a difluoromethyl or trifluoromethyl group has been instrumental in the development of potent inhibitors. For example, DPC423, a factor Xa inhibitor, features a trifluoromethyl group on the pyrazole ring, which contributes to its high potency. nih.gov Similarly, N-(trifluoromethyl)phenyl substituted pyrazoles have shown significant antibacterial activity. rsc.org These examples highlight the strategic importance of the difluoromethyl group in fine-tuning the pharmacokinetic and pharmacodynamic properties of pyrazole derivatives.
SAR studies have shown that substituting the N-H proton with various alkyl or aryl groups can have a significant impact on potency. In one study on 3,5-diphenylpyrazole (B73989) derivatives, the introduction of lipophilic moieties such as methyl or phenyl groups at the N-1 position resulted in a decrease in inhibitory activity against meprin α and β compared to the unsubstituted analog. nih.gov This suggests that an unsubstituted N-1 position, capable of acting as a hydrogen bond donor, may be crucial for interaction with these specific targets.
However, in other cases, N-1 substitution is essential for activity. A detailed SAR study on N-substituted phenyldihydropyrazolones as inhibitors of Trypanosoma cruzi demonstrated that a variety of substituents, including isopropyl and piperidine-linked moieties, could yield highly potent compounds. frontiersin.org This indicates that the N-1 position can be used to explore different regions of a target's binding site to optimize interactions. Substitutions at other carbon positions of the pyrazole ring, such as C-4, are also common and can be used to fine-tune the electronic characteristics and steric profile of the molecule. researchgate.net
| Position of Substitution | Substituent Type | General Impact on Activity |
| Pyrazole N-1 | Unsubstituted (-H) | Often crucial for activity where N-H acts as a hydrogen bond donor. nih.gov |
| Pyrazole N-1 | Alkyl (e.g., -CH₃, -isopropyl) | Can either increase or decrease activity depending on the target; affects lipophilicity and steric fit. nih.govfrontiersin.org |
| Pyrazole N-1 | Aryl (e.g., -Phenyl) | Generally increases lipophilicity; can lead to additional π-π stacking interactions but may also introduce steric hindrance. nih.gov |
| Pyrazole C-4 | Halogens, Nitro groups | Modulates the electronic characteristics of the pyrazole ring. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling of 5-(difluoromethyl)-3-phenyl-1H-pyrazole Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that drive potency.
Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the three-dimensional properties of molecules. Among the most widely used techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods involve aligning a set of molecules and calculating their steric and electrostatic fields. The variation in these fields is then correlated with the variation in biological activity using statistical methods like Partial Least Squares (PLS). researchgate.net
Topomer CoMFA is a more recent development that combines the principles of Topomer technology (a 2D representation of molecular shape) with the 3D field-based analysis of CoMFA. imist.maresearchgate.net A key advantage of Topomer CoMFA is that it bypasses the often subjective and challenging step of 3D molecular alignment required in traditional CoMFA and CoMSIA. researchgate.netnih.gov The process involves breaking down each molecule into smaller fragments, generating a 3D topomer for each, and then calculating the steric and electrostatic fields. These fields are then used to build a QSAR model. The resulting models generate contour maps that visualize regions where modifications to the structure are likely to increase or decrease activity. For example, a green contour in a steric map indicates a region where adding a bulky group is predicted to be favorable, while a blue contour in an electrostatic map might indicate where a positive charge is favored. researchgate.net These visual aids are highly effective for guiding the design of new, more potent analogs of this compound. nih.govresearchgate.net
The reliability and predictive power of any QSAR model are determined through rigorous statistical validation. Several key parameters are used to assess the quality of a model. The squared correlation coefficient (R²) indicates the goodness of fit for the training set data, with values closer to 1.0 indicating a stronger correlation. researchgate.net
However, a high R² value alone is not sufficient, as it can result from overfitting the data. Therefore, internal validation is performed using cross-validation, typically the leave-one-out (LOO) method, which yields the cross-validated squared correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. researchgate.netresearchgate.net
The ultimate test of a QSAR model is its ability to predict the activity of compounds not included in the training set. This is assessed through external validation, where the model is used to predict the activities of a separate "test set" of molecules. The predictive power is quantified by the predictive R² (R²pred), with a value greater than 0.6 suggesting a robust and reliable model. nih.gov Numerous QSAR studies on pyrazole derivatives have reported models with strong statistical validation, demonstrating the utility of these computational approaches in drug discovery. nih.govresearchgate.netnih.gov
| Statistical Parameter | Symbol | Description | Threshold for a Good Model |
| Squared Correlation Coefficient | R² | Measures the goodness of fit of the model for the training set data. | > 0.8 |
| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model through cross-validation. | > 0.5 |
| Predictive R-squared | R²pred | Measures the ability of the model to predict the activity of an external test set. | > 0.6 |
Computational and Theoretical Studies on 5 Difluoromethyl 3 Phenyl 1h Pyrazole
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and reactivity of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which govern the molecule's stability and chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. growingscience.comnih.gov By solving the Kohn-Sham equations, DFT provides accurate descriptions of a system's total electronic energy as a function of its electron density. growingscience.com For pyrazole (B372694) derivatives, DFT is widely used for geometry optimization to find the most stable molecular conformation and to calculate various energetic and electronic properties. nih.govresearchgate.net
Studies on structurally similar pyrazole compounds using DFT, typically with functionals like B3LYP and basis sets such as 6-311G(d,p), are employed to determine key parameters. nih.govresearchgate.net These calculations reveal insights into the molecule's stability, dipole moment, and the energies of its frontier molecular orbitals. researchgate.net For instance, the optimized geometry of related pyrazoles often shows a near-planar conformation of the pyrazole ring with the phenyl group twisted at a certain dihedral angle. researchgate.net The difluoromethyl group's electronegativity is expected to significantly influence the electron distribution across the pyrazole scaffold.
Theoretical calculations for pyrazole analogs provide data on their thermodynamic properties, which are crucial for understanding their stability.
Table 1: Illustrative Theoretical Energetic Properties of a Pyrazole Analog (Note: Data is representative of DFT calculations performed on similar pyrazole structures, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, to illustrate typical values.)
| Parameter | Representative Value |
| Total Energy | -728 a.u. |
| Dipole Moment | 2.08 Debye |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
Data sourced from DFT calculations on analogous pyrazole structures for illustrative purposes. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov
For pyrazole derivatives, the HOMO is typically distributed over the phenyl and pyrazole rings, while the LUMO may be similarly located, depending on the substituents. The presence of the electron-withdrawing difluoromethyl group at the C5 position of 5-(difluoromethyl)-3-phenyl-1H-pyrazole is predicted to lower the energies of both HOMO and LUMO, potentially affecting the molecule's reactivity profile.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical reactivity and site selectivity. These indices help predict how the molecule will interact with other chemical species, such as electrophiles or nucleophiles. researchgate.net
Table 2: Global Reactivity Descriptors (Illustrative) (Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 1 and are representative for a pyrazole core structure.)
| Reactivity Index | Formula | Representative Value |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.8 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 3.67 eV |
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a biological target.
Derivatives of this compound have been investigated as inhibitors for several important biological targets.
Succinate (B1194679) Dehydrogenase (SDH): SDH is a key enzyme in the mitochondrial electron transport chain and is a validated target for fungicides. Molecular docking studies on pyrazole-4-carboxamides containing a difluoromethyl group have shown that these molecules can bind effectively to the ubiquinone-binding site of SDH. nih.gov The binding is typically stabilized by hydrogen bonds between the amide moiety and key residues like SER and HIS, as well as hydrophobic interactions involving the phenyl and pyrazole rings. The difluoromethyl group often engages in favorable interactions within the binding pocket. nih.gov
Proteases: Various proteases, such as viral proteases (e.g., SARS-CoV-2 3CLpro) and protein kinases, are critical drug targets. growingscience.comnih.gov Docking studies of difluoromethyl pyrazole derivatives have identified potential binding modes within the active sites of these enzymes. growingscience.comresearchgate.net For instance, in COVID-19 proteases, pyrazole derivatives have been shown to form hydrogen bonds with catalytic residues, indicating their potential as inhibitors. growingscience.comresearchgate.net Similarly, pyrazole compounds have been docked into the ATP-binding site of protein kinases like VEGFR-2 and CDK2, where they form crucial interactions that could lead to enzyme inhibition. nih.govresearchgate.net
Acetylcholinesterase (AChE): AChE is a primary target for the treatment of Alzheimer's disease. Numerous studies have explored pyrazole derivatives as AChE inhibitors. bohrium.comnih.gov Docking simulations show that the pyrazole scaffold can fit within the narrow active site gorge of AChE, forming π-π stacking interactions with key aromatic residues like Tyr337 and hydrogen bonds with the catalytic triad. bohrium.comnih.gov
Table 3: Representative Docking Scores of Pyrazole Analogs with Biological Targets
| Pyrazole Analog | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Difluoromethyl Pyrazole Carboxamide | S. sclerotiorum SDH | 2FBW | -8.5 | SER, HIS, TRP |
| 3-Difluoromethyl-5-carbomethoxy-pyrazole | SARS-CoV-2 Protease | 7R98 | -7.2 | HIS41, CYS145 |
| 3,5-Diaryl-1H-pyrazole derivative | Human AChE | 4EY7 | -9.8 | TYR124, SER293, TYR72 |
Note: The data presented are representative values from docking studies of closely related pyrazole derivatives to illustrate binding potential. growingscience.comnih.govnih.gov
Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This process can be either structure-based (using docking) or ligand-based (using similarity to known active compounds). mdpi.com
Starting with a core scaffold like this compound, virtual screening can be used to explore a vast chemical space of potential derivatives. By systematically modifying substituents on the phenyl ring or the pyrazole nitrogen, new analogs can be designed and computationally evaluated for improved binding affinity and selectivity towards a specific target. nih.govnih.gov For example, a virtual screening campaign could identify derivatives with enhanced interactions with the active site of a target protease or kinase, leading to the selection of a few promising candidates for chemical synthesis and biological testing. nih.govsemanticscholar.org This rational design approach significantly accelerates the drug discovery process by prioritizing compounds with the highest probability of success. mdpi.com
Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Protein Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a docked pose and for understanding the dynamic interplay between a ligand and its protein target. northwestern.edu
By placing the docked complex of a this compound analog and its target protein in a simulated physiological environment (water, ions), MD simulations can track the conformational changes of both the ligand and the protein over nanoseconds. nih.gov Analysis of the simulation trajectory can reveal:
Binding Stability: Root Mean Square Deviation (RMSD) plots are used to assess whether the ligand remains stably bound in the active site or if it drifts away. Stable binding is indicated by a low and non-fluctuating RMSD value for the ligand over the course of the simulation. nih.gov
Key Interactions: MD simulations can confirm which interactions observed in docking (like hydrogen bonds) are stable and persistent over time. nih.gov
Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate the binding free energy (ΔGbind) of the ligand-protein complex. mdpi.com This provides a more accurate estimation of binding affinity than docking scores alone. The binding free energy is composed of various components, including van der Waals, electrostatic, and solvation energies. mdpi.com
Table 4: Illustrative Binding Free Energy Components from MD Simulations of a Pyrazole-Protein Complex
| Energy Component | Representative Value (kcal/mol) |
| Van der Waals Energy (ΔEvdW) | -45.5 |
| Electrostatic Energy (ΔEele) | -20.8 |
| Polar Solvation Energy (ΔGpol) | +30.1 |
| Nonpolar Solvation Energy (ΔGnonpol) | -5.2 |
| Total Binding Free Energy (ΔGbind) | -41.4 |
Note: Values are representative of MM/PBSA calculations performed on pyrazole derivative-protein complexes to illustrate the contribution of different energy terms. mdpi.com
These dynamic simulations provide a deeper understanding of the binding mechanism, confirming the stability of key interactions and offering a more rigorous prediction of the ligand's affinity, which is invaluable for the rational design and optimization of potent inhibitors based on the this compound scaffold.
Bioisosteric Replacement Strategies and Their Computational Validation
Computational chemistry has become an essential tool in modern drug discovery, providing valuable insights into the structural and functional properties of molecules. For the compound this compound, while specific and detailed computational studies on its bioisosteric replacements are not extensively documented in publicly available literature, the principles and methodologies for such investigations are well-established within the broader context of pyrazole derivatives. This section will outline the theoretical framework and computational approaches that would be employed to explore and validate bioisosteric replacement strategies for this specific molecule.
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify a lead compound in order to improve its pharmacokinetic, pharmacodynamic, or toxicological properties, while maintaining or enhancing its desired biological activity. In the case of this compound, potential bioisosteric replacements could be considered for the difluoromethyl (-CHF2) group, the phenyl ring, or the pyrazole core itself.
Strategies for Bioisosteric Replacement:
Replacement of the Difluoromethyl Group: The -CHF2 group is often considered a bioisostere of a hydroxyl or thiol group, and it can influence the molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds. Potential bioisosteres for the difluoromethyl group could include:
Trifluoromethyl (-CF3)
Hydroxymethyl (-CH2OH)
Methyl ether (-OCH3)
Small alkyl groups
Replacement of the Phenyl Ring: The phenyl group can be replaced by various other aromatic or heteroaromatic rings to explore different binding interactions and improve properties like solubility. Examples include:
Pyridyl
Thienyl
Furyl
Substituted phenyl rings
Replacement of the Pyrazole Core: Although less common, the pyrazole nucleus itself could be replaced with other five-membered heterocyclic rings to alter the compound's electronic properties and hydrogen bonding capabilities. Potential bioisosteres for the pyrazole ring include:
Isoxazole
Thiazole
Imidazole
Triazole
Computational Validation of Bioisosteric Replacements:
Once potential bioisosteres are identified, computational methods are employed to predict their potential effects on the molecule's activity and properties. These in silico studies are crucial for prioritizing which analogs to synthesize and test experimentally, thereby saving time and resources. The primary computational techniques used for this validation include molecular docking and molecular dynamics simulations.
Molecular Docking:
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand (the pyrazole derivative) will bind to the active site of a target protein. The results of a docking study can provide information about the binding affinity, binding mode, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
For this compound and its potential bioisosteres, a typical molecular docking workflow would involve:
Preparation of the Protein Target: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
Preparation of the Ligands: Generating the 3D structures of the parent compound and its bioisosteric analogs.
Docking Simulation: Using software to place the ligands into the active site of the protein and score the different poses based on their predicted binding affinity.
The results of such a study would be presented in a table comparing the docking scores and key interactions of the different analogs.
Interactive Data Table: Illustrative Molecular Docking Results for Bioisosteres of this compound
This table is a hypothetical representation of results from a molecular docking study, as specific data for this compound is not available.
| Compound | Bioisosteric Replacement | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| Parent Compound | This compound | -8.5 | TYR234, SER156 | LEU189, VAL201, PHE345 |
| Analog 1 | -CHF2 replaced with -CF3 | -8.2 | TYR234 | LEU189, VAL201, PHE345 |
| Analog 2 | -CHF2 replaced with -CH2OH | -7.9 | TYR234, SER156, ASP155 | LEU189, VAL201 |
| Analog 3 | Phenyl replaced with Pyridyl | -8.8 | TYR234, SER156, HIS278 | LEU189, VAL201, PHE345 |
| Analog 4 | Pyrazole replaced with Isoxazole | -7.5 | SER156 | LEU189, PHE345 |
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of the binding and the flexibility of the ligand and protein. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
A typical MD simulation study for the most promising bioisosteric analogs identified from molecular docking would involve:
System Setup: Placing the docked ligand-protein complex in a simulated physiological environment (e.g., a box of water molecules and ions).
Simulation: Running the simulation for a specific period of time (e.g., nanoseconds to microseconds).
Analysis: Analyzing the trajectory to assess the stability of the complex, the persistence of key interactions, and conformational changes.
The results from MD simulations can provide more confidence in the predictions made by molecular docking and help to further refine the selection of candidate molecules for synthesis.
Interactive Data Table: Illustrative Molecular Dynamics Simulation Results
This table is a hypothetical representation of results from a molecular dynamics simulation study.
| Compound | Average RMSD of Ligand (Å) | Stability of Key H-Bonds (%) |
| Parent Compound | 1.2 | 95 (TYR234), 88 (SER156) |
| Analog 3 | 1.1 | 98 (TYR234), 92 (SER156), 75 (HIS278) |
Advanced Analytical and Characterization Techniques in 5 Difluoromethyl 3 Phenyl 1h Pyrazole Research
Spectroscopic Methods for Definitive Structural Elucidation
Spectroscopy is the cornerstone for the molecular-level investigation of 5-(difluoromethyl)-3-phenyl-1H-pyrazole, with each technique providing unique and complementary information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The presence of hydrogen, carbon, and fluorine nuclei allows for a multi-faceted analysis. arkat-usa.org
¹H NMR: The proton NMR spectrum provides key information. The difluoromethyl (CHF₂) proton characteristically appears as a triplet due to coupling with the two adjacent fluorine atoms. For the tautomer 3-(difluoromethyl)-5-phenyl-1H-pyrazole, this signal is observed at approximately 6.78 ppm with a coupling constant (²JH-F) of around 55.2 Hz. The spectrum also reveals a singlet for the proton at the 4-position of the pyrazole (B372694) ring (around 6.84 ppm) and a series of multiplets for the phenyl group protons, typically between 7.40 and 7.85 ppm.
¹³C NMR: The carbon NMR spectrum is crucial for mapping the carbon skeleton. The difluoromethyl carbon is readily identified as a triplet in the range of 109-112 ppm, with a large one-bond carbon-fluorine coupling constant (JC-F) of approximately 235-238 Hz. rsc.org Other signals correspond to the carbons of the pyrazole and phenyl rings, with typical shifts for aromatic and heteroaromatic systems.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is indispensable. The two fluorine atoms of the difluoromethyl group are chemically equivalent and appear as a doublet due to coupling with the single proton. This signal is typically observed in the region of -112 to -115 ppm with a coupling constant (²JF-H) that mirrors the one seen in the ¹H NMR spectrum (around 55 Hz). rsc.org
Table 1: Representative NMR Spectroscopic Data for the 3-(difluoromethyl)-5-phenyl-1H-pyrazole Tautomer
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~6.78 | t (triplet) | ²JH-F = ~55.2 | CHF₂ |
| ¹H | ~6.84 | s (singlet) | - | Pyrazole H-4 |
| ¹H | 7.40-7.85 | m (multiplet) | - | Phenyl protons |
| ¹³C | ~109.8 | t (triplet) | ¹JC-F = ~235.8 | CHF₂ |
| ¹⁹F | ~-112.7 | d (doublet) | ²JF-H = ~55.2 | CHF₂ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula of this compound by providing a highly accurate mass measurement. Techniques like electrospray ionization (ESI) are commonly used. For the molecular formula C₁₀H₈F₂N₂, the exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally measured value. A close match, typically within 5 ppm, provides strong evidence for the correct chemical formula.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₂N₂ |
| Calculated Exact Mass ([M+H]⁺) | 195.0737 |
| Observed Mass ([M+H]⁺) | Typically within ± 0.001 Da of calculated |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands. mdpi.comjocpr.com Key expected vibrations include N-H stretching from the pyrazole ring (typically a broad band around 3100-3300 cm⁻¹), aromatic C-H stretching (just above 3000 cm⁻¹), C=N and C=C stretching from the pyrazole and phenyl rings (in the 1450-1600 cm⁻¹ region), and strong C-F stretching vibrations characteristic of the difluoromethyl group (typically in the 1000-1200 cm⁻¹ range). mdpi.comresearchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3300 | N-H Stretch | Pyrazole Ring |
| 3000-3100 | C-H Stretch | Aromatic/Heteroaromatic Rings |
| 1450-1600 | C=N, C=C Stretch | Pyrazole and Phenyl Rings |
| 1000-1200 | C-F Stretch | Difluoromethyl Group (CHF₂) |
X-ray Crystallography for Three-Dimensional Structural Confirmation and Conformational Analysis
X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in the solid state. This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. uky.edu While a specific crystal structure for this compound is not publicly available, analysis of closely related phenyl-pyrazole derivatives reveals common structural features. uky.educardiff.ac.ukspast.org Typically, the pyrazole ring is found to be planar. spast.orgiaea.org The analysis would confirm the connectivity of the difluoromethyl and phenyl groups to the pyrazole core and detail the molecule's conformation, such as the torsion angle between the phenyl and pyrazole rings.
Table 4: Example Crystallographic Data for a Related Phenyl-Pyrazole Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Molecules per Unit Cell (Z) | 4 |
Note: Data presented is representative of phenyl-pyrazole structures and not specific to the title compound. cardiff.ac.uk
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are fundamental for separating the target compound from reaction byproducts, starting materials, and potential isomers, thereby ensuring its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique used for both the analysis and purification of pyrazole derivatives. nih.gov In this method, a liquid chromatograph (LC) first separates the components of a mixture. The separated components then enter a mass spectrometer (MS), which provides detection and structural information. nih.gov
This technique is highly sensitive and selective, making it ideal for confirming the presence and purity of this compound in complex mixtures. nih.govresearchgate.net The retention time from the LC provides one level of identification, while the mass-to-charge ratio (m/z) of the molecular ion and its specific fragmentation patterns in MS/MS provide definitive confirmation of the compound's identity. researchgate.net This method is widely applied for the routine monitoring and quantification of various pyrazole-based compounds in diverse fields. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry stands as a powerful tool for the separation and identification of volatile and thermally stable compounds like this compound. The technique's high resolution allows for the separation of complex mixtures, while mass spectrometry provides detailed structural information based on the fragmentation patterns of the analyte.
In a typical GC-MS analysis of this compound, the instrument is configured to ensure optimal separation and detection. A fused silica (B1680970) capillary column, such as one with a 5% diphenyl and 95% dimethylpolysiloxane stationary phase, is often employed due to its versatility and thermal stability. The oven temperature is programmed to start at a lower temperature and gradually increase to facilitate the separation of compounds with different boiling points.
The mass spectrometer, operating in electron ionization (EI) mode, bombards the eluted compounds with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "fingerprint" for the molecule. The fragmentation of pyrazole derivatives is well-documented and typically involves the cleavage of the pyrazole ring and the loss of substituents. For this compound, key fragmentation pathways would likely involve the loss of the difluoromethyl group and fragmentation of the phenyl ring.
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-450 m/z |
| Hypothetical Retention Time | 12.5 min |
| Molecular Ion [M]+ | m/z 208 |
| Major Fragment Ions (m/z) | 157 ([M-CHF2]+) |
| 131 ([M-C6H5]+) | |
| 103 ([C6H5N]+) | |
| 77 ([C6H5]+) |
It is important to note that some pyrazole derivatives can be thermally labile and may require derivatization, for instance with trimethylsilyl (B98337) (TMS) agents, to prevent degradation in the hot GC injector and improve chromatographic performance. nist.gov
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-performance liquid chromatography is an indispensable technique for the analysis of this compound, particularly for purity assessment and quantification in various matrices. It is especially suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.
Reversed-phase HPLC is the most common mode used for the analysis of phenylpyrazole derivatives. acs.org A C18 column is a popular choice for the stationary phase, offering excellent separation for moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from any impurities.
Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl and pyrazole rings in the molecule are strong chromophores. The selection of the detection wavelength is critical for achieving high sensitivity and is determined by measuring the UV spectrum of the compound. For phenylpyrazole derivatives, a wavelength in the range of 220-260 nm is often optimal.
The purity of this compound can be accurately determined by analyzing the area percentage of the main peak in the chromatogram. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations.
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Series or equivalent acs.org |
| Column | Zorbax Eclipse Plus-C18 (4.6 x 150 mm, 5 µm) acs.org |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min acs.org |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm acs.org |
| Injection Volume | 10 µL |
| Hypothetical Retention Time | 8.2 min |
For more complex analyses, such as the determination of enantiomeric purity if the molecule is chiral, specialized chiral stationary phases are utilized in HPLC. mz-at.de Furthermore, coupling HPLC with mass spectrometry (LC-MS) provides an even higher level of selectivity and sensitivity, enabling the identification of metabolites and trace impurities. nih.gov
Future Research Directions and Translational Perspectives for 5 Difluoromethyl 3 Phenyl 1h Pyrazole
Development of More Efficient, Sustainable, and Green Synthetic Routes
The future development and application of 5-(difluoromethyl)-3-phenyl-1H-pyrazole and its derivatives are contingent upon the availability of efficient and environmentally responsible synthetic methods. Conventional synthesis protocols for pyrazoles often involve hazardous reagents, harsh reaction conditions, and environmentally damaging solvents, which creates significant challenges for sustainable chemistry. researchgate.net Future research must prioritize the development of green synthetic routes that are not only efficient but also minimize environmental impact.
Key areas of focus include:
Catalyst-Free and Solvent-Free Reactions: Research into condensation reactions that proceed without a catalyst and in the absence of traditional volatile organic solvents represents a significant step towards sustainability. nih.gov Methods utilizing alternative reaction media, such as polyethylene (B3416737) glycol (PEG-400) or water, are gaining traction as they reduce the environmental problems associated with volatile organic compounds. researchgate.netacgpubs.org
Energy-Efficient Methodologies: The application of microwave and ultrasonic assistance can offer significant advantages over conventional heating methods. researchgate.net These techniques, collectively known as sonochemistry, can facilitate chemical processes, often leading to shorter reaction times, higher yields, and milder reaction conditions, thus contributing to a greener synthetic approach. researchgate.net
Novel Precursors and Pathways: Exploration of new starting materials and synthetic pathways is crucial. For instance, methods for synthesizing fluorinated pyrazoles from precursors like difluoro-β-ketonitriles or via [3+2] cycloaddition of difluoroacetohydrazonoyl bromides are being developed. researchgate.netacs.org Such innovative approaches can provide more direct and scalable access to the target compounds.
A comparative overview of traditional versus green synthetic approaches is presented below.
| Feature | Traditional Synthetic Routes | Green/Sustainable Routes |
| Solvents | Often use hazardous, volatile organic solvents. | Emphasize solvent-free conditions, water, or recyclable solvents like PEG-400. researchgate.netacgpubs.org |
| Catalysts | May require heavy metal or non-recoverable catalysts. | Focus on catalyst-free reactions or the use of eco-friendly catalysts. nih.gov |
| Energy Input | Typically rely on conventional heating, which can be energy-intensive. | Utilize energy-efficient techniques like microwave or ultrasonic irradiation. researchgate.net |
| Atom Economy | Can have lower atom economy with significant waste generation. | Aim for high atom economy through methods like multicomponent reactions. |
| Reaction Conditions | Often require harsh conditions (high temperature/pressure). | Strive for mild reaction conditions, reducing energy consumption and by-product formation. |
Identification of Novel Biological Targets and Exploration of Undiscovered Therapeutic Applications
The pyrazole (B372694) scaffold is a well-established pharmacophore present in numerous commercial drugs and is known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiglobalresearchonline.netnih.gov The introduction of a difluoromethyl group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its bioavailability and target affinity. nih.gov
Future research should aim to move beyond established activities and identify novel biological targets for this compound and its analogs.
Enzyme Inhibition: Pyrazole derivatives have shown promise as inhibitors of various enzymes. For example, certain trifluoromethyl-substituted pyrazoles act as succinate (B1194679) dehydrogenase (SDH) inhibitors, a target for antifungal agents. acs.orgresearchgate.net Other studies have identified 5-phenyl-1H-pyrazole derivatives as potential inhibitors of the BRAF(V600E) kinase, a key target in melanoma treatment. nih.gov Systematic screening against diverse enzyme families could uncover new therapeutic opportunities.
Receptor Modulation: The pyrazole structure is a key component of drugs that modulate receptor activity, such as cannabinoid CB1 receptor antagonists. nih.gov Investigating the interaction of difluoromethylated pyrazoles with a range of G-protein coupled receptors (GPCRs) and other receptor types could lead to treatments for neurological or metabolic disorders.
Antimicrobial and Antiviral Applications: Given the documented antimicrobial properties of pyrazoles, future work should explore the efficacy of this compound against drug-resistant bacterial and fungal strains. researchgate.netmdpi.com Furthermore, fluorinated heterocycles, including pyrazoles, have demonstrated potential as antiviral agents, an area that warrants deeper investigation. nih.gov
| Potential Therapeutic Area | Known/Potential Biological Target(s) | Supporting Evidence |
| Oncology | Protein Kinases (e.g., BRAF(V600E)) | Phenyl-pyrazole derivatives show inhibitory activity. nih.gov |
| Infectious Diseases | Succinate Dehydrogenase (SDH), various bacterial/viral proteins | Trifluoromethyl pyrazoles act as SDH inhibitors; general antimicrobial and antiviral activity noted for the class. nih.govacs.orgresearchgate.net |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Bradykinin receptors | The pyrazole scaffold is central to anti-inflammatory drugs; fluorinated pyrazoles show potent receptor antagonism. nih.govmdpi.com |
| Neurological Disorders | Cannabinoid (CB1) receptors, Monoamine Oxidase (MAO) | Pyrazoline derivatives have been developed as CB1 receptor antagonists and MAO inhibitors. nih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Analogs
The traditional process of drug discovery is time-consuming and expensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative opportunity to accelerate the design and optimization of novel analogs of this compound. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, thereby streamlining the discovery pipeline.
Future research efforts in this domain should include:
Predictive Modeling: ML models can be trained on existing chemical libraries to predict the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and potential off-target effects of novel pyrazole analogs before they are synthesized. nih.govmdpi.com This in silico screening can prioritize candidates with the highest probability of success, saving time and resources.
Generative Design: AI algorithms can design novel molecular structures from scratch, optimized for specific biological targets. By defining desired properties, such as high binding affinity for a target enzyme and low predicted toxicity, generative models can propose new difluoromethyl pyrazole derivatives that chemists can then synthesize and test.
Structure-Activity Relationship (SAR) Analysis: Computational tools like 3D Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are essential for understanding how structural modifications affect biological activity. nih.gov AI can enhance these analyses, identifying subtle relationships within complex datasets to guide the rational design of more potent and selective compounds. nih.gov The use of AI-powered agile design can significantly reduce design iteration efforts. arxiv.org
Exploration of this compound in Emerging Fields such as Material Science
While the primary focus for pyrazole derivatives has been in medicine and agrochemicals, their unique chemical properties also make them attractive candidates for applications in material science. researchgate.net The incorporation of fluorinated groups can impart desirable characteristics such as thermal stability and specific optoelectronic properties.
A significant future direction is the exploration of this compound and its derivatives in the development of advanced materials.
Organic Electronics: Research has shown that trifluoromethyl-substituted pyrazolo[3,4-b]quinolines can be used in photovoltaic and electroluminescent applications. mdpi.com These molecules exhibit fluorescence emissions caused by photoinduced charge transfer, making them suitable for use in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. mdpi.com Future studies should investigate the specific photophysical properties of this compound to assess its potential in this area.
Functional Polymers and Coordination Complexes: The pyrazole nucleus, with its two nitrogen atoms, is an excellent ligand for forming stable complexes with metal ions. nih.gov These coordination polymers or metal-organic frameworks (MOFs) can have applications in catalysis, gas storage, and sensing. The electronic properties conferred by the phenyl and difluoromethyl groups could be harnessed to create novel functional materials.
Addressing Environmental Safety and Ecotoxicological Profiles of Novel Difluoromethyl Pyrazole Derivatives
As new chemical entities are developed, a thorough assessment of their environmental impact is imperative. The increasing prevalence of fluorinated organic compounds in the environment necessitates a proactive approach to understanding their fate, persistence, and toxicity.
Future research must rigorously evaluate the environmental safety and ecotoxicological profile of this compound and any newly synthesized analogs.
Ecotoxicity Studies: Data for related compounds, such as 3,5-bis(difluoromethyl)-1H-pyrazole, indicate potential environmental hazards, with classifications such as "Harmful to aquatic life with long lasting effects." europa.eu Comprehensive studies are needed to determine the acute and chronic toxicity of this compound to a range of aquatic and terrestrial organisms.
Biodegradability and Persistence: The carbon-fluorine bond is exceptionally strong, which can make fluorinated compounds resistant to degradation. Research should focus on assessing the biodegradability of difluoromethyl pyrazole derivatives to understand their potential for persistence in the environment.
Designing for Degradation: An emerging concept in green chemistry is "design for degradation," where molecules are designed to break down into benign substances after their intended use. Future synthetic efforts could focus on modifying the pyrazole structure to incorporate features that facilitate environmental degradation without compromising biological activity. General safety protocols emphasize that discharge into the environment must be avoided. chemicalbook.com
| Research Area | Key Objective | Rationale |
| Aquatic Toxicity | Assess the impact on fish, daphnia, and algae. | A related difluoromethyl pyrazole is classified as harmful to aquatic life. europa.eu |
| Biodegradation | Determine the rate and pathways of environmental degradation. | The C-F bond strength suggests potential for environmental persistence. |
| Soil Mobility | Evaluate the potential for leaching into groundwater. | Understanding environmental distribution is critical for risk assessment. |
| Bioaccumulation Potential | Measure the tendency to accumulate in organisms. | Lipophilic compounds can accumulate in food chains, posing a long-term risk. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
